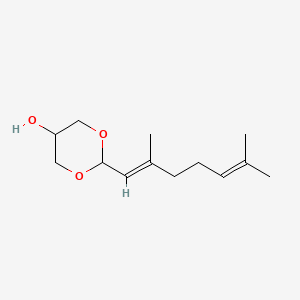
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide. The compound’s molecular formula is C13H22O2, and it has a molar mass of 210.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is widely used in the production of fragrances, taste enhancers, and as an insecticide in agricultural settings.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as an insecticide, it may interfere with the nervous system of insects, leading to their immobilization or death.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound has a similar structure but differs in the position of the functional groups.
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxane: Another structurally similar compound with variations in the dioxane ring.
Uniqueness
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its efficacy as an insecticide and its use in fragrance production highlight its versatility and importance in various fields.
Properties
CAS No. |
4740-81-2 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol |
InChI |
InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+ |
InChI Key |
NUQAIRUKFLHEIK-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C1OCC(CO1)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CC1OCC(CO1)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


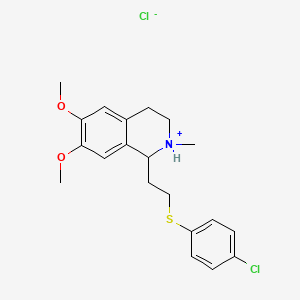
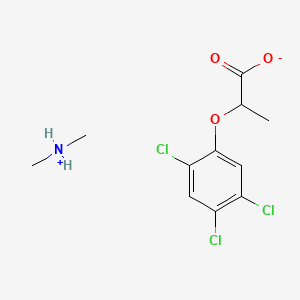
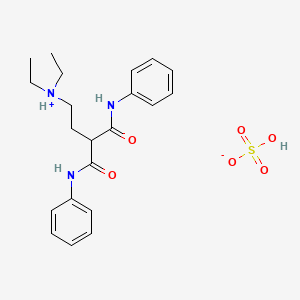
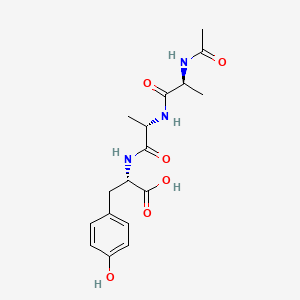
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
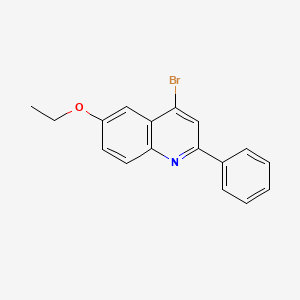
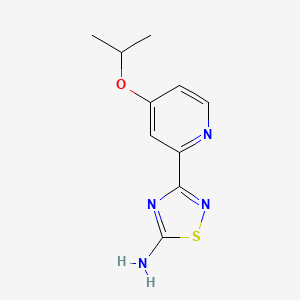

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
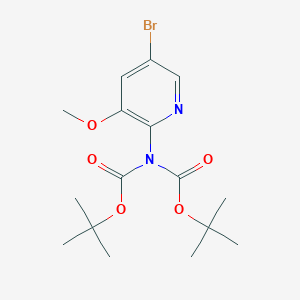

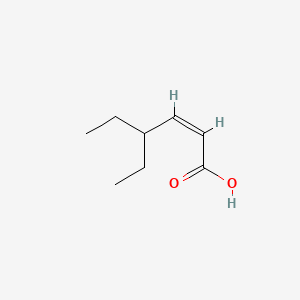
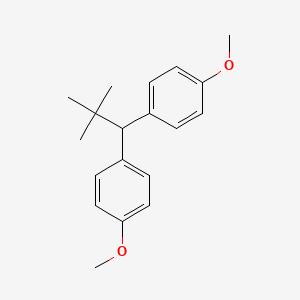
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
